REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH2:6][O:7][C:8](=[O:12])[C:9]([CH3:11])=[CH2:10])=[O:3].CN(C)C.[CH2:17]([OH:20])[C:18]#[CH:19]>C(Cl)Cl>[C:8]([O:7][CH2:6][CH2:5][O:4][C:2]([O:20][CH2:17][C:18]#[CH:19])=[O:3])(=[O:12])[C:9]([CH3:11])=[CH2:10]
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Name
|
|
Quantity
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19.3 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCOC(C(=C)C)=O
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to react for 6 hours at 30° C
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
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Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOC(=O)OCC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |